2-Bromo-5-fluorobenzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of related halogenated benzyl compounds often involves the use of halogenation reactions, where specific conditions facilitate the introduction of bromine and fluorine atoms onto the benzyl ring. For instance, the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide involves the decarboxylation of ethyl β-carboline-3-carboxylate with 2-fluorobenzyl bromide, yielding good results under specific conditions (Mohideen et al., 2017). Such methodologies could potentially be adapted for the synthesis of 2-Bromo-5-fluorobenzyl bromide by altering the halogenation agents and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzyl compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule. For instance, the crystal structure of similar compounds reveals an orthorhombic space group, suggesting a rigid and well-defined molecular geometry that could influence the compound's chemical behavior (Mohideen et al., 2017).
Chemical Reactions and Properties
The presence of bromine and fluorine atoms in 2-Bromo-5-fluorobenzyl bromide significantly impacts its reactivity. These halogens are known for their ability to participate in various organic reactions, such as nucleophilic substitutions, making the compound a versatile intermediate in organic synthesis. The synthesis of 2-bromo-3-fluorobenzonitrile through halodeboronation demonstrates the potential reactivity of similar halogenated compounds (Szumigala et al., 2004).
Physical Properties Analysis
The physical properties of 2-Bromo-5-fluorobenzyl bromide, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The halogen atoms contribute to its polarity, affecting solubility in various solvents. These properties are essential for determining the compound's suitability in different chemical reactions and applications.
Chemical Properties Analysis
2-Bromo-5-fluorobenzyl bromide's chemical properties, including reactivity towards nucleophiles and electrophiles, are key to its utility in synthesis. Its ability to undergo further functionalization makes it a valuable building block in organic chemistry. Studies on similar compounds highlight the impact of halogen atoms on chemical stability and reactivity, providing insights into handling and potential chemical transformations (Szumigala et al., 2004).
Scientific Research Applications
In Elimination Reactions : It's used to study elimination reactions of 1-phenylethyldimethylsulfonium bromide in ethanol, providing insights into reaction mechanisms (Roe & Saunders, 1977).
Synthesis of Complexes : It aids in synthesizing triclinic and monoclinic complexes, contributing to the development of new molecular structures (Jing & Img, 2003).
Enzyme Inhibition Studies : It acts as a competitive inhibitor for benzoylformate decarboxylase, a key enzyme in biochemical processes (Reynolds et al., 1988).
Asymmetric Synthesis in PET Imaging : It's utilized in the asymmetric synthesis of fluorinated α-amino acids for radiotracers in Positron Emission Tomography (PET), crucial for medical imaging (Zaitsev et al., 2002).
Solvolysis Studies : Its role in solvolysis studies of benzyl and benzoyl halides expands our understanding of chemical reactions (Park et al., 2019).
Preparation of N-dialkyled Products : It is used in creating N-dialkyled products or ethers from sulfamic esters under specific conditions (Debbabi et al., 2005).
Synthesis of Labeled Neuroleptics : It contributes to synthesizing labeled neuroleptics, aiding in neurological research (Hatano et al., 1991).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLWYKAZAVYQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333756 | |
Record name | 2-Bromo-5-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorobenzyl bromide | |
CAS RN |
112399-50-5 | |
Record name | 2-Bromo-5-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(bromomethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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